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Compound of Interest

Compound Name: D-Fructose-5,6-13C2

Cat. No.: B1161155

Introduction: The Strategic Value of the 5,6-Label

D-Fructose-5,6-13C2 is a specialized isotopomer designed for high-fidelity metabolic tracing
and structural analysis. Unlike uniformly labeled sugars, which can produce complex spectral
crowding due to universal J-coupling, the specific labeling at positions 5 and 6 provides a
distinct "spectral signature"—a Carbon-Carbon doublet (

)—that serves as a robust analytical handle.

Core Applications

o Metabolic Flux Analysis (MFA): In fructolysis (hepatic metabolism), the C5-C6 bond is
preserved during the Aldolase B cleavage, allowing researchers to trace this unit into the C2-
C3 positions of trioses (glyceraldehyde, pyruvate, lactate). This distinguishes fructolytic flux
from glycolytic flux pathways where label scrambling might occur differently.

» Tautomeric Equilibrium Studies: Fructose exists in a complex equilibrium of five isomers in
solution.[1][2][3] The C5 and C6 signals shift significantly between furanose and pyranose
forms, allowing for precise quantification of tautomeric ratios without the overlapping signals
common in

H NMR.

Chemical Physics: The Analytical Handle
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The utility of this isotopomer rests on the scalar coupling (

) between the adjacent
C nuclei at positions 5 and 6.

Natural Abundance

C: ~1.1%. The probability of two adjacent carbons being

Cis

D-Fructose-5,6-13C2: ~99% enrichment.

The Signal: In a proton-decoupled

C NMR spectrum, C5 and C6 will appear as doublets rather than singlets.

Coupling Constant (

): Typically 40-45 Hz. This large splitting is easily distinguishable from noise or long-range
couplings.
Experimental Protocols

Protocol A: Structural Characterization & Tautomer
Assignment

Objective: To resolve and assign the C5 and C6 signals for the specific tautomers of fructose in
agueous solution.

1. Sample Preparation
e Solvent: Dissolve 10-20 mg of D-Fructose-5,6-13C2 in 600 pL of D

O (99.9% D).

» Reference: Add 0.5 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for chemical shift
referencing (
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ppm).

e pH Control: Adjust pD to 7.0 using NaOD/DCI if necessary. Note: Tautomeric equilibrium is
pH-sensitive; extreme pH can catalyze mutarotation or degradation.

» Equilibration: Allow the sample to sit at room temperature for at least 2 hours to ensure
tautomeric equilibrium is reached.

2. Acquisition Parameters (

C 1D NMR)

e Pulse Sequence:zgpg30 (Bruker) or equivalent (Power-gated decoupling).

o Temperature: 298 K (25°C). Strict control required as isomer ratios are temperature-
dependent.

e Spectral Width: 200 ppm (to capture carbonyls if keto form is present).
» Relaxation Delay (
): 2.0 s (sufficient for qualitative assignment).

e Scans: 128-256 (High sensitivity due to enrichment).

3. Data Analysis & Assignment Table

The following table summarizes the expected chemical shifts. The "Signature” is the doublet
appearance due to the 5,6-coupling.

© 2026 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1161155?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Abundance ] ) Spectral
Tautomer C5 Shift (ppm)  C6 Shift (ppm)
(25°C) Feature
Large Doublets (
-D- ~70% 70.4 64.1
Fructopyranose Hz)
D Medium
- ~22% 81.6 63.6
Fructofuranose Doublets
-D- ~6% 82.8 62.2 Small Doublets
Fructofuranose
-D- <1% ~68.0 ~62.0 Trace Doublets
Fructopyranose
Trace; C2
Keto-Fructose <1% ~80.0 ~64.0 Ketone at ~212
ppm

Data grounded in BMRB Entry bmse001005 and literature consensus [1, 2].

Protocol B: Quantitative Tautomer Analysis (QNMR)

Objective: To accurately quantify the ratio of furanose vs. pyranose forms. Standard decoupling
sequences introduce Nuclear Overhauser Effects (NOE), which distort integration ratios.

1. Pulse Sequence Strategy

Use Inverse Gated Decoupling (e.g., zgig on Bruker).
e Mechanism: The proton decoupler is OFF during the relaxation delay (

) and ON only during acquisition.[4]

e Result: Eliminates NOE enhancement, ensuring signal intensity is proportional to
concentration.

2. Critical Parameters
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o Relaxation Delay (

): Must be
. Sugar carbons have long
relaxation times (1-3 s).

o Setting: Set
s.[5]
e Pulse Angle: 90°.

e Number of Scans: 64 (Enrichment allows fewer scans even with long delays).

3. Workflow Diagram

Sample Prep - T1 Estimation Setdl RGN (E6)) - (PEEEsiE - Ratio Calculation
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Click to download full resolution via product page

Figure 1: Quantitative NMR workflow for determining fructose tautomer ratios using inverse
gated decoupling.

Protocol C: Metabolic Flux Tracing
(Glycolysis/Fructolysis)

Objective: To trace the metabolic fate of D-Fructose-5,6-13C2 in cell culture (e.g.,
hepatocytes).

1. The Metabolic Logic

Unlike Glucose, Fructose enters glycolysis via the Fructolysis pathway (Liver).[6]
e Fructokinase: Fructose

Fructose-1-Phosphate (F1P).[6][7]
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o Aldolase B: Cleaves F1P into DHAP (derived from C1-C3) and Glyceraldehyde (derived
from C4-C6).

» Fate of the Label: The C5-C6 bond is intact in Glyceraldehyde.
o Downstream: Glyceraldehyde

Glyceraldehyde-3-P
PEP
Pyruvate.

o Fructose C5 becomes Pyruvate C2 (Ketone).
o Fructose C6 becomes Pyruvate C3 (Methyl).

o Result: Pyruvate (and Lactate) will exhibit [2,3-13C2] labeling.

2. Extraction Protocol

e Incubation: Incubate cells with 5-10 mM D-Fructose-5,6-13C2 for desired time points.

Quenching: Rapidly wash cells with ice-cold saline.

Extraction: Add ice-cold methanol/chloroform/water (1:1:1). Vortex and centrifuge.

Lyophilization: Collect the aqueous phase (upper layer) and lyophilize to dryness.

Reconstitution: Dissolve residue in 600 pL D

O.

3. NMR Analysis & Interpretation

o Target Signals: Look for the Pyruvate and Lactate methyl signals.
e Lactate Methyl (C3): ~21 ppm.

o Lactate Methine (C2): ~69 ppm.
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e The Diagnostic:
o Unlabeled/Random: Singlets.[8]
o Direct Flux from Fru-5,6:Doublets at C2 and C3 of Lactate.
o Coupling Constant:

in Lactate is

Hz.

4. Pathway Visualization
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Figure 2: Metabolic tracking of the C5-C6 bond through the fructolysis pathway, resulting in C2-
C3 coupled lactate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. pdf.benchchem.com [pdf.benchchem.com]
2. researchgate.net [researchgate.net]

3. Observation of the keto tautomer of D-fructose in D20 using 1H NMR spectroscopy -
PMC [pmc.ncbi.nim.nih.gov]

4. University of Ottawa NMR Facility Blog: How Can | Get a Quantitative 13C NMR
Spectrum? [u-of-o-nmr-facility.blogspot.com]

5. Development of quantitative 13 C NMR characterization and simulation of C, H, and O
content for pyrolysis oils based on 13 C NMR analysis - RSC Advances (RSC Publishing)
DOI:10.1039/DORA02376K [pubs.rsc.org]

6. pdf.benchchem.com [pdf.benchchem.com]

7. amerigoscientific.com [amerigoscientific.com]
8. bmse001005 D-(-)-Fructose at BMRB [bmrb.io]
9. semanticscholar.org [semanticscholar.org]

To cite this document: BenchChem. [Application Note: Advanced NMR Profiling of D-
Fructose-5,6-13C2]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1161155#nmr-spectroscopy-techniques-for-
analyzing-d-fructose-5-6-13c2]

© 2026 BenchChem. All rights reserved. 9/10 Tech Support


https://www.semanticscholar.org/paper/Observation-of-the-keto-tautomer-of-D-fructose-in-Barclay-Ginic-Markovic/b57fb6f80e7e29f1f6a0f0cab7ecf4a4b6b4fb8e/figure/1
https://www.amerigoscientific.com/d-fructose-structure-production-and-applications-in-science-and-industry.html
https://www.semanticscholar.org/paper/Observation-of-the-keto-tautomer-of-D-fructose-in-Barclay-Ginic-Markovic/b57fb6f80e7e29f1f6a0f0cab7ecf4a4b6b4fb8e/figure/1
https://pubmed.ncbi.nlm.nih.gov/22208859/
https://www.sciencedirect.com/science/article/pii/S007965651100030X
https://www.bruker.com/en/products-and-solutions/mr/nmr-software/topspin.html
https://www.benchchem.com/product/b1161155?utm_src=pdf-custom-synthesis
https://pdf.benchchem.com/12396/Application_Notes_and_Protocols_for_NMR_Spectroscopic_Analysis_of_D_Fructose_d2.pdf
https://www.researchgate.net/figure/Tautomeric-Forms-of-D-Fructose-in-Solution-19_fig1_229139346
https://pmc.ncbi.nlm.nih.gov/articles/PMC3254704/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3254704/
http://u-of-o-nmr-facility.blogspot.com/2007/12/how-can-i-get-quantitative-13-c-nmr.html?m=1
http://u-of-o-nmr-facility.blogspot.com/2007/12/how-can-i-get-quantitative-13-c-nmr.html?m=1
https://pubs.rsc.org/en/content/articlehtml/2020/ra/d0ra02376k
https://pubs.rsc.org/en/content/articlehtml/2020/ra/d0ra02376k
https://pubs.rsc.org/en/content/articlehtml/2020/ra/d0ra02376k
https://pdf.benchchem.com/12396/D_Fructose_d2_vs_13C_Glucose_A_Comparative_Guide_for_Metabolic_Tracers.pdf
https://www.amerigoscientific.com/d-fructose-structure-production-and-applications-in-science-and-industry.html
https://bmrb.io/metabolomics/mol_summary/show_data.php?id=bmse001005
https://www.semanticscholar.org/paper/Observation-of-the-keto-tautomer-of-D-fructose-in-Barclay-Ginic-Markovic/b57fb6f80e7e29f1f6a0f0cab7ecf4a4b6b4fb8e/figure/1
https://www.benchchem.com/product/b1161155#nmr-spectroscopy-techniques-for-analyzing-d-fructose-5-6-13c2
https://www.benchchem.com/product/b1161155#nmr-spectroscopy-techniques-for-analyzing-d-fructose-5-6-13c2
https://www.benchchem.com/product/b1161155#nmr-spectroscopy-techniques-for-analyzing-d-fructose-5-6-13c2
https://www.benchchem.com/product/b1161155#nmr-spectroscopy-techniques-for-analyzing-d-fructose-5-6-13c2
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1161155?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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